![molecular formula C19H26N6O B10833947 (2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B10833947.png)
(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25482888-Compound-11” is a synthetic organic compound known for its potent and selective inhibition of dual leucine zipper kinase (DLK, MAP3K12). This compound has shown significant potential in neuroprotective applications due to its ability to penetrate the brain and inhibit DLK .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID25482888-Compound-11” involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of “PMID25482888-Compound-11” involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: “PMID25482888-Compound-11” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
“PMID25482888-Compound-11” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “PMID25482888-Compound-11” involves its inhibition of dual leucine zipper kinase (DLK). This kinase plays a crucial role in neuronal development and response to injury. By inhibiting DLK, “PMID25482888-Compound-11” can modulate signaling pathways involved in neuroprotection and neurodegeneration. The compound’s ability to penetrate the brain enhances its effectiveness in targeting DLK within the central nervous system .
Comparison with Similar Compounds
Compound A: Another DLK inhibitor with similar neuroprotective properties.
Compound B: A kinase inhibitor with broader specificity but less brain penetration.
Compound C: A neuroprotective agent targeting different pathways .
Uniqueness: “PMID25482888-Compound-11” stands out due to its high selectivity for DLK and its ability to penetrate the brain, making it a promising candidate for neuroprotective therapies. Its unique chemical structure and specific inhibition of DLK differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H26N6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C19H26N6O/c20-8-16-2-1-3-25(16)17(26)9-22-19-6-14-4-15(19)7-18(5-14,10-19)11-24-13-21-12-23-24/h12-16,22H,1-7,9-11H2/t14?,15?,16-,18?,19?/m0/s1 |
InChI Key |
IGRDXWYZILJAIK-YYSDWXCKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC2CC(C4)(C3)CN5C=NC=N5)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC2CC(C4)(C3)CN5C=NC=N5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


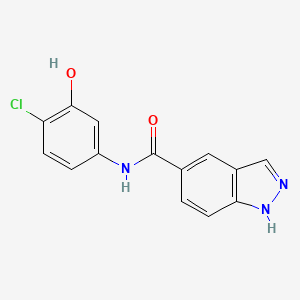
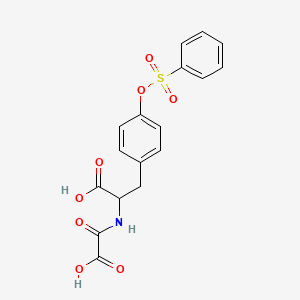
![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)
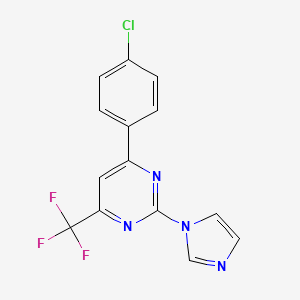
![5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833898.png)
![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)
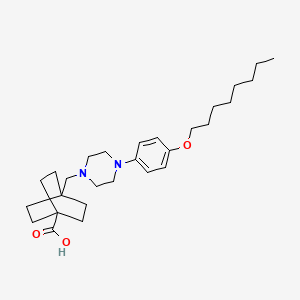
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine](/img/structure/B10833925.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
![3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)
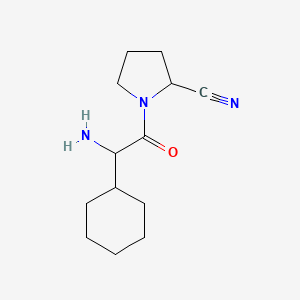
![4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid](/img/structure/B10833949.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
